Perfluorobutane

説明

Contextualization of Perfluorocarbons in Medical Science

Perfluorocarbons (PFCs) are a class of organic liquids derived from hydrocarbons where hydrogen atoms are replaced by fluorine atoms. These compounds are characterized by their chemical and biological inertness, high stability, and immiscibility with water. Since the 1960s, PFCs have been extensively studied in biomedical research due to their unique properties, including their capacity to dissolve significant amounts of gases like oxygen and carbon dioxide. This property has led to their exploration in various medical applications, such as oxygen carriers, drug delivery systems, and diagnostic imaging agents. amsect.orgnih.govresearchgate.netnih.govpatsnap.com

Evolution of Perflubutane as a Specialized Chemical Compound

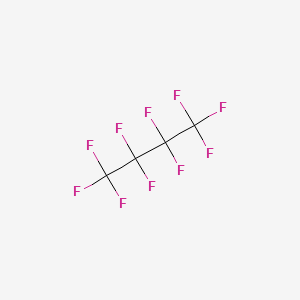

Perflubutane (C4F10), also known as decafluorobutane, is a simple fluorocarbon with a n-butane skeleton where all hydrogen atoms have been substituted by fluorine atoms. patsnap.comnih.govwikipedia.org This perfluorination imparts exceptional stability and inertness to the molecule, making it resistant to metabolic breakdown. patsnap.com Its development marks an evolution in contrast agents, particularly as a core component of second-generation ultrasound contrast agents. mdpi.com Perflubutane is utilized as a gas core within microbubbles, which are stabilized by a monomolecular membrane, often composed of hydrogenated egg phosphatidyl serine. ajronline.org

Overview of Perflubutane's Primary Role as an Ultrasound Contrast Agent

Perflubutane's primary role in medical science is as an ultrasound contrast agent, notably under the trade name Sonazoid. ajronline.orgpatsnap.com When administered intravenously, perflubutane forms microbubbles that circulate through the bloodstream. patsnap.compatsnap.com These microbubbles, typically ranging from 2–5 µm in size, are small enough to pass through capillaries but sufficiently large to reflect ultrasound waves, thereby enhancing the echogenicity of blood and improving the clarity and detail of ultrasound images. patsnap.compatsnap.comtandfonline.com A distinguishing feature of perflubutane microbubbles is their uptake by Kupffer cells, which are liver-specific macrophages in the reticuloendothelial system. ajronline.orgtandfonline.com This unique characteristic allows for both vascular phase and parenchyma-specific (Kupffer phase) imaging, providing dynamic and functional information. ajronline.orgtandfonline.comnih.gov

Significance of Perflubutane in Enhancing Diagnostic Imaging Modalities

The enhanced contrast provided by perflubutane microbubbles significantly improves the diagnostic capabilities of ultrasound imaging. It enables real-time visualization of vascular structures and tissue perfusion, which is crucial for detecting and characterizing various pathologies. patsnap.comtandfonline.com

Detailed Research Findings:

Liver Lesions: Perflubutane-enhanced ultrasound has demonstrated high sensitivity and accuracy in the diagnosis of hepatocellular carcinoma (HCC) and other focal liver lesions. mdpi.comajronline.orgtandfonline.com It allows for the evaluation of hemodynamic behavior during arterial, portal, and transitional phases, as well as functional imaging during the Kupffer phase. tandfonline.com Studies have shown that contrast-enhanced ultrasound with perflubutane microbubbles can improve diagnostic efficacy in both the characterization and detection of focal liver lesions when compared to unenhanced ultrasound and dynamic computed tomography (CT). ajronline.org Quantitative analysis using perflubutane microbubbles has also shown a linear relationship between contrast signal intensity and microbubble concentration, enabling the collection of quantitative hemodynamic information regarding HCC. mdpi.com

Table 1: Diagnostic Efficacy in Focal Liver Lesion Characterization and Detection

| Imaging Modality | Diagnostic Efficacy (Characterization) | Diagnostic Efficacy (Detection) |

| Unenhanced Ultrasound | Lower | Lower |

| Dynamic CT | Lower | Lower |

| Contrast-Enhanced Ultrasound (CEUS) with Perflubutane Microbubbles | Improved | Improved |

| Data based on comparative studies in focal liver lesions. ajronline.org |

Breast Lesions: Perflubutane-enhanced ultrasound has been investigated for its efficacy in differentiating between benign and malignant focal breast lesions. Clinical trials have indicated that its diagnostic accuracy is significantly higher compared to unenhanced ultrasound. ajronline.org

Table 2: Diagnostic Efficacy in Focal Breast Lesion Differentiation

| Imaging Modality | Accuracy (%) | Specificity (%) | Sensitivity (%) |

| Unenhanced Ultrasound | 65.5 | Not specified | Not specified |

| Contrast-Enhanced Ultrasound (CEUS) with Perflubutane Microbubbles | 87.2 | Significantly higher | Not statistically significant |

| Contrast-Enhanced MRI | Not specified | Not statistically significant | Not statistically significant |

| Data derived from a phase 3 multicenter clinical trial for focal breast lesions. ajronline.org |

Prostate Cancer: Research has also explored the utility of perflubutane microbubble-enhanced ultrasound in the imaging and detection of prostate cancer. It has been shown to improve the detection rate of prostate cancer by visualizing cancerous lesions, particularly in the transition zone. nih.gov

These applications underscore perflubutane's role as a valuable tool in modern diagnostic medicine, contributing to more accurate and timely diagnoses across various organ systems.

Structure

3D Structure

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,4-decafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVGMUDTWQVPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10 | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059876 | |

| Record name | Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [MSDSonline] | |

| Record name | Perfluorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-2.1 °C | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzene, chloroform | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6484 g/cu cm at 25 °C | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.01X10+3 mm Hg at 25 °C | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

355-25-9 | |

| Record name | Perfluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubutane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubutane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4TWR0K2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-129 °C | |

| Record name | Perfluorobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Formulation Science of Perflubutane Based Systems

Principles of Microbubble Formation and Stabilization in Perflubutane Suspensions

The persistence of perflubutane microbubbles in an aqueous environment is a complex interplay of physical and chemical principles. These gaseous cores are inherently unstable due to the high surface tension at the gas-liquid interface, which creates a significant Laplace overpressure, driving the gas to dissolve into the surrounding liquid. nih.gov To counteract this, a stabilizing shell is essential.

Role of Monomolecular Membranes in Microbubble Stability

A monomolecular layer, typically composed of amphipathic molecules, forms a viscoelastic shell around the perflubutane gas core. taylorfrancis.com This membrane plays a dual role in stabilization. Firstly, it dramatically reduces the surface tension at the gas-water interface. Saturated diacyl phospholipids (B1166683), for instance, can compress laterally within this monolayer to achieve a very low surface tension, thereby mitigating the Laplace pressure. nih.gov Secondly, the densely packed nature of this monomolecular film acts as a barrier, hindering the permeation of the perflubutane gas out of the microbubble. taylorfrancis.com The stability and dynamic behavior of the microbubble are intrinsically linked to the properties of this monomolecular membrane. taylorfrancis.com

The state of the monomolecular film, whether in a liquid-expanded or liquid-condensed phase, influences the microbubble's acoustic response. mdpi.com The conformation of this layer is also a subject of ongoing research, particularly in the context of high-shear production methods. utwente.nl

Influence of Shell Materials (e.g., Phospholipids, Polymers) on Performance

The choice of shell material is a critical determinant of the microbubble's stability, acoustic properties, and functionality. Phospholipids and polymers are the most common classes of materials employed for this purpose.

Phospholipids: The physicochemical properties of the phospholipid shell significantly affect the microbubble's response to ultrasound. nih.gov Key factors include the acyl chain length of the phospholipid and the type of emulsifier used. Increasing the acyl chain length of saturated phospholipids enhances the cohesiveness of the shell, which in turn decreases the rate of acoustic dissolution and the tendency for fragmentation. nih.gov For example, microbubbles coated with longer acyl chain phospholipids are more resistant to dissolution under acoustic pressure. nih.gov The choice of emulsifier, such as a single-chain surfactant versus a double-chain lipopolymer, also impacts the shedding of lipid material from the shell during insonification. nih.gov

Polymers: In some formulations, polymers are integrated into the shell structure, often in combination with phospholipids, to create composite shells. nih.gov These polymer-phospholipid composite microbubbles can offer enhanced stability and increased capacity for drug loading compared to purely lipid-based shells. nih.gov The polymer network can be crosslinked to provide a more robust and thicker shell. nih.gov For instance, a shell composed of poly(acrylic acid) and phospholipids has demonstrated excellent ultrasound contrast enhancement and the ability to retain or release its contents based on the level of ultrasound exposure. nih.gov

| Shell Material Component | Key Property | Influence on Microbubble Performance |

| Saturated Phospholipids | Acyl Chain Length | Longer chains increase shell cohesiveness, decreasing acoustic dissolution and fragmentation. nih.gov |

| Emulsifiers (e.g., Lipopolymers) | Molecular Structure | Affects the mechanism of lipid shedding from the microbubble shell under ultrasound. nih.gov |

| Polymers (e.g., Poly(acrylic acid)) | Crosslinking Capability | Forms a thicker, more stable shell, enhancing drug loading capacity. nih.gov |

| Proteins (e.g., Albumin) | Disulfide Bridging | Creates a relatively rigid and stable shell through covalent cross-linking. nih.gov |

Fabrication Techniques for Perflubutane Microbubbles and Nanodroplets

Several methods are employed to fabricate perflubutane microbubbles and nanodroplets, each with its own advantages and limitations.

Sonication: This is a widely used technique where a solution containing the shell components (e.g., phospholipids) is sonicated in the presence of perflubutane gas. nih.gov The high-energy acoustic waves create cavitation, leading to the formation of gas bubbles that are then encapsulated by the shell material. This method can produce a high concentration of microbubbles, though often with a broad size distribution (polydisperse). nih.govnih.gov

High-Pressure Extrusion: This technique can be used to produce nanodroplets from pre-formed microbubbles. nih.govnih.gov In this process, a microbubble suspension is forced through a membrane with a defined pore size under high pressure. This can lead to the condensation of the gas core into a liquid nanodroplet. nih.govnih.gov The size of the resulting nanodroplets can be controlled by the filter pore size. nih.gov

Microfluidics (Flow-Focusing): This method offers precise control over the size of the microbubbles, leading to monodisperse populations. utwente.nl In a flow-focusing device, the perflubutane gas stream is hydrodynamically focused by a co-flowing liquid containing the shell material. This results in the formation of uniformly sized bubbles. utwente.nl Achieving high production rates for clinical relevance remains a key area of development for this technique. utwente.nl

Challenges and Innovations in Scalable Production of Perflubutane Formulations

The translation of perflubutane-based formulations from the laboratory to clinical and commercial scales presents several challenges. A primary hurdle is achieving consistent, large-scale production of monodisperse microbubbles. utwente.nl Polydispersity in microbubble size can lead to non-uniform acoustic behavior and activation thresholds. nih.govnih.gov

Innovations to address these challenges include:

Optimized Sonication Protocols: Research focuses on refining sonication parameters to narrow the size distribution of the resulting microbubbles.

High-Throughput Microfluidics: Efforts are underway to scale up microfluidic production to generate clinically relevant quantities of monodisperse microbubbles within a reasonable timeframe. utwente.nl

Single-Step Condensation Methods: Novel techniques that combine microbubble formation and condensation into nanodroplets in a single step aim to improve efficiency and yield for nanodroplet production. nih.govnih.gov

Biocompatible Cosurfactants: The use of biocompatible cosurfactants, such as propylene (B89431) glycol, in the formulation media has been shown to maximize the incorporation of targeting ligands into the microbubble shell during preparation, which is crucial for targeted formulations. nih.gov

Design Considerations for Targeted Perflubutane Microbubble Constructs

For applications requiring site-specific action, perflubutane microbubbles can be engineered to target specific biological markers. This is achieved by decorating the microbubble shell with targeting ligands. nih.gov

Key design considerations include:

Ligand Selection: The choice of ligand is paramount and depends on the biological target. Ligands can range from small molecules to peptides and antibodies that bind to specific receptors on cell surfaces. nih.govnih.gov

Ligand Density and Orientation: The density of the targeting ligands on the microbubble surface is a critical factor. A high surface density of ligands can promote cooperative multipoint interactions, leading to strong adhesion to the target even if the individual ligand-receptor affinity is low. nih.gov

Shell Chemistry for Ligand Attachment: The shell material must be amenable to the chemical conjugation of the targeting ligands. Phospholipid-based shells often include functionalized lipids (e.g., maleimide-functionalized lipids) to facilitate the attachment of thiolated ligands. nih.gov

Biocompatibility and Stability: The entire targeted construct, including the shell, gas core, and ligand, must be biocompatible and stable in the physiological environment to ensure it reaches its target without premature degradation. nih.gov The stability of the microbubbles during ultrasound exposure is also crucial, and can be improved by factors such as increasing the phospholipid chain length. nih.gov

| Design Parameter | Consideration | Impact on Targeting Efficiency |

| Targeting Ligand | Specificity for the biological target (e.g., receptors on diseased cells). | Determines the selectivity of microbubble accumulation at the desired site. nih.gov |

| Ligand Surface Density | High density can lead to multivalent binding and increased adhesion. | Enhances the avidity of the microbubble for the target surface, improving retention. nih.gov |

| Shell Composition | Incorporation of functionalized lipids for covalent ligand attachment. | Enables stable conjugation of targeting moieties to the microbubble surface. nih.gov |

| Microbubble Stability | Resistance to premature destruction in circulation and under ultrasound. | Ensures that the targeted microbubbles reach their destination and can be detected or activated. nih.gov |

Elucidation of Perflubutane S Mechanisms of Action at Molecular and Cellular Levels

Acoustic Physics of Perflubutane Microbubbles in Ultrasound Interaction

The interaction between perflubutane microbubbles and ultrasound waves is a complex physical phenomenon that enhances diagnostic imaging. This enhancement is primarily due to the high echogenicity of the microbubbles, which arises from the significant difference in acoustic impedance between the gas and the surrounding biological tissues. sci-hub.stijcmas.com

Mechanisms of Ultrasound Wave Reflection and Backscatter Enhancement

When introduced into the bloodstream, perflubutane microbubbles act as potent ultrasound reflectors. ijcmas.commedtigo.com The core principle behind this is the substantial mismatch in acoustic impedance between the perfluorobutane gas within the bubbles and the aqueous environment of the blood and soft tissues. This impedance difference causes a significant portion of the incident ultrasound waves to be reflected back towards the transducer, a phenomenon known as backscatter. ijcmas.com The result is a marked increase in the echogenicity of blood-filled structures, leading to improved contrast and visualization in the resulting sonogram. ijcmas.commedtigo.com

The effectiveness of microbubbles as acoustic backscatters is a key element in contrast-enhanced ultrasound (CEUS). researchgate.net By enhancing the signals from blood vessels, CEUS allows for detailed, real-time visualization of blood flow and perfusion in organs. medtigo.comresearchgate.net

Non-linear Oscillations and Harmonic Acoustic Signal Generation

Perflubutane microbubbles exhibit non-linear behavior when subjected to an ultrasound field. oaepublish.com At low acoustic pressures, the microbubbles oscillate in a stable, linear fashion. However, as the acoustic pressure increases, their oscillations become non-linear and asymmetrical. oaepublish.comtorontomu.ca These non-linear oscillations are crucial as they generate harmonic frequencies, which are multiples of the fundamental ultrasound frequency. jacc.orgresearchgate.net

Tissues, in contrast, produce very few harmonic signals. jacc.org This distinction allows for harmonic imaging techniques, where the ultrasound system is configured to detect only the harmonic signals generated by the microbubbles. nih.gov By filtering out the fundamental frequencies that are reflected by both tissue and microbubbles, harmonic imaging significantly improves the signal-to-noise ratio, resulting in clearer images with reduced clutter from surrounding tissues. oaepublish.comjacc.org The generation of these harmonic signals can be a result of the non-linear oscillations of the microbubbles or their destruction at higher acoustic pressures. oaepublish.comjacc.org

The stability and stiffness of the microbubble shell influence the acoustic pressure required to induce these non-linear vibrations. For instance, perflubutane microbubbles, having a relatively stiff shell, necessitate a higher acoustic amplitude to generate non-linear vibrations compared to other agents. researchgate.net

Biological Interactions and Biodistribution of Perflubutane Microbubbles

Following intravenous administration, perflubutane microbubbles are distributed throughout the circulatory system. Their size, typically between 2 and 5 micrometers, prevents them from extravasating into the perisinusoidal tissue, confining them to the vascular space. tandfonline.com The ultimate fate of these microbubbles involves clearance from the body, primarily through hepatic mechanisms and exhalation.

Hepatic Clearance Mechanisms: Phagocytosis by Kupffer Cells

A defining characteristic of perflubutane microbubbles is their recognition and uptake by the reticuloendothelial system, particularly the Kupffer cells in the liver. ajronline.orge-jlc.orgnih.gov Kupffer cells are specialized macrophages located within the liver sinusoids. nih.gov Electron microscopy studies have confirmed that these microbubbles are exclusively internalized by Kupffer cells, and not by other liver cells such as parenchymal, stellate, or endothelial cells. nih.gov This process of phagocytosis is a key mechanism for the hepatic clearance of the microbubbles. nih.govmyesr.org

This selective uptake by Kupffer cells leads to a sustained enhancement of the liver parenchyma, which can persist for a significant duration. tandfonline.comkoreamed.org This phenomenon forms the basis of the "Kupffer phase" in contrast-enhanced ultrasound of the liver, which typically begins around 10 minutes after injection. ajronline.orgkoreamed.orgnih.gov During this phase, healthy liver tissue, rich in functional Kupffer cells, appears enhanced, while malignant lesions that lack these cells appear as distinct defects. ajronline.orge-jlc.org Research has shown a high phagocytic ratio for perflubutane microbubbles, with approximately 99% being taken up by Kupffer cells. mdpi.com

Circulatory Dynamics and Microbubble Persistence in Vasculature

Upon injection, perflubutane microbubbles are rapidly distributed throughout the bloodstream, with their movement dictated by blood flow dynamics. medtigo.com The persistence of these microbubbles in the circulation is a critical factor for their use as a contrast agent. The low solubility and high molecular weight of the this compound gas contribute to their stability and longevity in the bloodstream compared to earlier air-filled microbubbles. sci-hub.st

The blood elimination half-life of perflubutane microbubbles is estimated to be between 20 and 35 minutes. tandfonline.com After their circulation and role in contrast enhancement, the majority of the this compound gas is eliminated from the body via exhalation through the lungs. tandfonline.comresearchgate.net Studies in rats have shown that over 96% of the injected perflubutane dose is recovered in exhaled air within the first 24 hours. researchgate.net The residual components of the microbubbles are cleared by phagocytic cells, primarily in the liver and spleen. ajronline.org

Gas Exchange Principles for Perflubutane as an Oxygen Carrier

The fundamental principle governing gas exchange is diffusion, where gas molecules move passively from an area of higher partial pressure to an area of lower partial pressure. opentextbc.cawikipedia.org This is the same mechanism that drives the exchange of oxygen and carbon dioxide in the lungs. opentextbc.camsdmanuals.com In the alveoli, the higher partial pressure of oxygen in the inhaled air compared to the deoxygenated blood in the pulmonary capillaries facilitates the diffusion of oxygen into the blood. opentextbc.canih.gov

Perfluorocarbons, including perflubutane, have a high capacity to dissolve respiratory gases like oxygen and carbon dioxide. This property has led to research into their use in liquid ventilation and as potential oxygen carriers. In the context of perfluorocarbon-associated gas exchange, a volume of the perfluorocarbon liquid is instilled into the lungs and then ventilated with oxygen. nih.gov The perfluorocarbon acts as a medium where it is continuously "bubble-oxygenated" within the lungs, directly participating in the gas exchange process. nih.gov This approach has been shown to achieve efficient gas exchange, with arterial oxygen and carbon dioxide levels maintained near normal values. nih.gov The efficiency of this process relies on the large surface area provided by the alveoli and the concentration gradients that drive the movement of gases between the perfluorocarbon, the alveolar-capillary membrane, and the blood. wikipedia.orgnih.gov

Henry's Law and Oxygen Partial Pressure Dependency

The capacity of perfluorocarbons (PFCs), the class of compounds to which perflubutane (C₄F₁₀) belongs, to function as gas carriers is fundamentally governed by the principles of physical chemistry, most notably Henry's Law. wikipedia.org Formulated by William Henry in the early 19th century, this law states that the amount of a dissolved gas in a liquid is directly proportional to the partial pressure of that gas in equilibrium with the liquid. wikipedia.orgderangedphysiology.com The relationship can be expressed as C = αP, where 'C' is the concentration of the dissolved gas, 'P' is the partial pressure of the gas, and 'α' is the solubility coefficient, a constant specific to the gas, the liquid, and the temperature. nih.gov

In biological systems, gas exchange is driven by differences in partial pressure, not concentration. nih.gov For instance, the movement of oxygen from the alveoli into the pulmonary capillary blood is a direct consequence of the partial pressure gradient between the two compartments. nih.govbyjus.com Deoxygenated blood arriving at the lungs has a low partial pressure of oxygen, while the inhaled air in the alveoli has a high partial pressure of oxygen, driving oxygen into the blood. byjus.com

Liquid perfluorocarbons are remarkable for their high solubility of respiratory gases like oxygen and carbon dioxide, a property that makes them effective as potential oxygen carriers. nih.gov This high solubility means that at a given partial pressure, a greater volume of gas can be dissolved in a PFC compared to aqueous media like blood plasma. nih.gov The oxygen-carrying capacity of PFCs is not affected by temperature or pH. frontiersin.org This characteristic allows PFC-based nanoemulsions or microbubbles, which could utilize perflubutane, to be loaded with a significant amount of oxygen. nih.govfrontiersin.org The release of this molecular oxygen is then dependent on the ambient oxygen partial pressure of the surrounding tissues. ucsf.edu When a PFC carrier loaded with oxygen encounters an environment with a low partial pressure of oxygen (hypoxia), the gas will diffuse from the carrier into the tissue, following the partial pressure gradient as dictated by Henry's Law. derangedphysiology.comucsf.edu

Table 1: Principle of Henry's Law in Relation to Oxygen Transport

This table illustrates the direct relationship between the partial pressure of oxygen (pO₂) and its resulting concentration in a carrier liquid, according to Henry's Law.

| Environmental Condition | Partial Pressure of O₂ (mmHg) | State of O₂ in Carrier | Resulting Action |

| Oxygen Loading (e.g., exposure to pure O₂) | High (e.g., ~760 mmHg) | High concentration dissolved in PFC carrier | Oxygen uptake by the carrier |

| Normal Tissue (Normoxia) | Moderate (e.g., ~100 mmHg) | Equilibrium or slow release | Minimal net exchange |

| Hypoxic Tissue | Low (e.g., < 10 mmHg) | Low concentration in surrounding tissue | Diffusion of O₂ from carrier to tissue |

Physiological Transport Dynamics in Hypoxic Tissues

Hypoxia, a condition of low oxygen partial pressure in tissues, is a significant feature of various pathologies, including solid tumors. frontiersin.orgjci.org This oxygen deficit can render conventional cancer treatments that rely on the generation of reactive oxygen species, such as radiotherapy, less effective. nih.govfrontiersin.org Perfluorocarbon-based oxygen carriers, including nanoemulsions and microbubbles, are designed to alleviate this condition by transporting supplemental oxygen directly to these compromised tissues. nih.govjci.org

The transport of these carriers begins with their introduction into the bloodstream. patsnap.compatsnap.com Circulating through the vasculature, these nano- or micro-sized particles can perfuse tissues, including the microenvironment of tumors. nih.gov Upon reaching hypoxic regions, the core mechanism of oxygen release is activated. The significant difference between the high partial pressure of oxygen within the PFC carrier and the low partial pressure in the hypoxic tissue creates a steep gradient. nih.gov This gradient drives the passive diffusion of molecular oxygen from the carrier directly into the tissue, increasing local oxygenation. ucsf.edujci.org This process can help reprogram the tumor microenvironment from an immunosuppressive to an immune-permissive state, potentially enhancing the efficacy of immunotherapies. jci.org

Studies have described a "two-stage oxygen delivery" strategy using PFC nanoparticles. nih.gov In the first stage, oxygen that is physically dissolved in the PFC core is rapidly released upon arrival in the hypoxic environment. nih.gov Subsequently, the presence of the PFC nanoparticles can promote the penetration of red blood cells deeper into the tissue, facilitating a second stage of oxygen release from hemoglobin. nih.gov

While the primary application discussed for oxygen delivery relates to PFCs generally, the specific transport dynamics of perflubutane microbubbles have been well-documented in their role as an ultrasound contrast agent (Sonazoid). After intravenous administration, these microbubbles are transported through the circulatory system. patsnap.com A notable dynamic is their uptake by the reticuloendothelial system, particularly the Kupffer cells in the liver. ajronline.orgnih.govajronline.org This phagocytic action allows for a "Kupffer phase" of imaging, where healthy liver tissue containing these cells is enhanced, clearly delineating malignant lesions that lack Kupffer cells. ajronline.orgajronline.orgsmj.org.sg This established physiological transport to and uptake by specific cells within a target organ underscores the potential for perflubutane-based systems to be delivered to distinct tissue microenvironments.

Table 2: Research Findings on PFC-Based Oxygen Delivery to Hypoxic Tissues

| Carrier Type | Transport and Delivery Mechanism | Target Tissue Effect | Supporting Research Principle |

| PFC Nanoemulsions | Circulation through vasculature; passive diffusion of O₂ down a partial pressure gradient. nih.govjci.org | Alleviation of tumor hypoxia; improved efficacy of adoptively transferred T cells. jci.org | Henry's Law dictates O₂ release in low pO₂ environments. derangedphysiology.comnih.gov |

| PFC Nanoparticles | Two-stage delivery: 1) Rapid release of dissolved O₂. 2) Subsequent promotion of red blood cell infiltration. nih.gov | Rapid relief of hypoxic tumor microenvironment; increased radiotherapy efficacy. nih.gov | PFCs act as gas solvents and can modify the physical environment for other oxygen carriers (RBCs). nih.govnih.gov |

| Oxygen Microbubbles (OMBs) | Intraperitoneal administration; systemic oxygen delivery and CO₂ removal. mdpi.com | Improved hemoglobin oxygen saturation; resolution of tissue hypoxia in kidney and intestine. mdpi.com | High surface-to-volume ratio of microbubbles facilitates efficient gas exchange. mdpi.com |

Preclinical Investigations and Translational Research of Perflubutane

In Vitro Studies on Perflubutane Microbubble Biomechanics and Ligand Binding

Perflubutane is a key component of microbubble ultrasound contrast agents, which are gas-filled particles typically several micrometers in diameter. These microbubbles are designed to circulate within the bloodstream and effectively reflect ultrasound waves, thereby enhancing imaging contrast. ajronline.orgpatsnap.com The inert nature of perfluorocarbons, including perflubutane, contributes to extending the blood recirculation time of these microbubbles, which is crucial for targeted imaging applications. ajronline.org

In vitro studies serve as the foundational step for evaluating the targeting capabilities and understanding the molecular biomechanics of microbubble binding. ajronline.org In these assays, receptor molecules are adsorbed onto plastic or glass surfaces, allowing researchers to observe and quantify microbubble adhesion under both static and dynamic flow conditions, often using optical microscopy or ultrasound imaging. ajronline.org The presence of various molecules or ligands attached to the microbubble shell can significantly influence the microbubble's oscillation and structural stability when exposed to ultrasonic pulses. iyte.edu.tr Targeted microbubbles are engineered by functionalizing their surface with specific ligands that possess affinity for disease biomarkers, enabling their accumulation at disease sites for enhanced visualization. ajronline.orgajronline.org

Animal Model Efficacy Studies in Diagnostic Imaging Enhancement

Perflubutane has been extensively evaluated in various animal models to demonstrate its efficacy in enhancing diagnostic imaging across different organ systems.

In one such study involving 14 dogs, perfusion defects were identified in all 13 dogs that developed infarction, as verified by postmortem triphenyl tetrazolium chloride (TTC) staining. Gray scale harmonic imaging demonstrated 100% sensitivity in detecting these defects, while power Doppler imaging achieved 85% sensitivity. researchgate.net These findings indicate the potential of perflubutane-enhanced MCE to provide information comparable to nuclear imaging for assessing myocardial perfusion. drugbank.com The method for assessing and quantifying myocardial perfusion using MCE was validated in canine models, demonstrating its capability to detect flow-limiting coronary artery disease. ahajournals.org

Table 1: Myocardial Perfusion Defect Detection in Canine Models

| Imaging Modality | Sensitivity (%) (Infarction Detection) researchgate.net |

| Gray Scale Harmonic Imaging | 100 |

| Power Doppler Imaging | 85 |

Perflubutane microbubbles, marketed as Sonazoid, have demonstrated significant efficacy in the characterization and detection of focal liver lesions. patsnap.comresearchgate.netajronline.org A key mechanism involves the uptake of perflubutane microbubbles by Kupffer cells within the liver's reticuloendothelial system. ajronline.orgmdpi.com This unique property enables parenchyma-specific imaging, often referred to as Kupffer phase imaging, which is typically performed approximately 10 minutes after contrast injection. ajronline.orgmdpi.com During this phase, normal hepatic parenchyma exhibits enhancement, while malignant lesions, which contain few or no Kupffer cells, are clearly delineated as contrast defects. ajronline.orgmdpi.com

Comparative studies have shown that contrast-enhanced ultrasound (CEUS) with perflubutane microbubbles significantly improves diagnostic efficacy for both the characterization and detection of focal liver lesions when compared to unenhanced ultrasound and dynamic computed tomography (CT). ajronline.orgnih.gov For lesion characterization, the accuracy of CEUS with perflubutane was reported as 88.9%, which was significantly higher than unenhanced ultrasound (68.4%) and dynamic CT (80.5%). ajronline.org Furthermore, perflubutane-enhanced CEUS proved superior to dynamic CT in detecting metastatic lesions measuring 1 cm or smaller. ajronline.org

Table 2: Diagnostic Efficacy for Focal Liver Lesion Characterization ajronline.org

| Imaging Modality | Accuracy (%) |

| Contrast-Enhanced US | 88.9 |

| Unenhanced US | 68.4 |

| Dynamic CT | 80.5 |

Perflubutane microbubble-enhanced ultrasound has been evaluated for its potential in the imaging and detection of prostate cancer. nih.govdntb.gov.ua Preclinical and early clinical investigations, including a phase II multicenter clinical trial, have explored the usefulness of perflubutane microbubbles in this context. nih.gov These studies aim to leverage the contrast-enhancing properties of perflubutane to improve the visualization of prostatic lesions. patsnap.comnih.govdntb.gov.ua

Preclinical Safety and Biocompatibility Assessments of Perflubutane Formulations

Preclinical safety and biocompatibility assessments are critical steps in the development of any medical agent. Perflubutane, as a perfluorocarbon (PFC), is generally considered to be chemically and biologically inert and lacks inherent toxicity as an oxygen carrier. nih.govfrontiersin.org Biocompatibility evaluations ensure that medical devices and their constituent materials interact safely with biological tissues and physiological systems. namsa.cominspiryconsultant.com

These assessments typically involve a multi-phase approach, including a comprehensive chemical characterization of the material, a toxicological risk assessment, and specific biocompatibility testing. namsa.cominspiryconsultant.com International standards, such as ISO 10993, guide these evaluations, often prioritizing chemical characterization and in vitro tests before proceeding to animal testing, if necessary. namsa.comjohner-institute.com While PFCs are broadly well-tolerated, some in vitro models have reported instances of toxicity or adverse immune reactions. nih.gov It is recognized that the long-term safety and efficacy of PFC-based oxygen carriers require comprehensive confirmation. nih.gov

Exploration of Perflubutane in Oxygen Delivery to Hypoxic Tissues in Animal Models

Perfluorocarbons, including perflubutane, are characterized by their high solubility for gases, making them suitable candidates for oxygen delivery to hypoxic tissues. researchgate.netfrontiersin.org This property has led to their evaluation as oxygen carriers, with demonstrated potential for clinical translation. researchgate.net

PFC-based oxygen carriers are explored for their ability to enhance the effectiveness of various cancer treatments, such as synergistic radiotherapy, chemotherapy, and photodynamic therapy. researchgate.netnih.govfrontiersin.org By addressing tumor hypoxia, these agents can help to reshape the tumor microenvironment, thereby improving therapeutic outcomes. researchgate.netnih.gov For instance, PFC nanoemulsions can form microbubbles and increase oxygen delivery to tumors. Studies using F-Pentan Phase-Shift nanoemulsions, a type of PFC, in mice with pancreatic tumors, observed an increase in the partial pressure of tumor oxygen by up to 400% when combined with carbogen (B8564812) or radiation. frontiersin.org This highlights the potential of perflubutane and other PFCs to act as oxygen-delivering agents to improve the efficacy of anti-cancer therapies by overcoming oxygen deprivation in tumor tissues. researchgate.netnih.govfrontiersin.org

Clinical Research and Diagnostic Efficacy of Perflubutane Enhanced Ultrasound

Cardiovascular Diagnostic Applications

In cardiology, perflubutane-based contrast agents are utilized in perfusion stress echocardiography (PSE) to assess myocardial blood flow. The microbubbles are mechanically stable, allowing for extended imaging time to evaluate both myocardial perfusion and wall motion. springermedizin.de This offers a non-invasive method to investigate coronary artery disease (CAD) at the patient's bedside, presenting a potential alternative to established techniques like single photon emission computed tomography (SPECT). tandfonline.com

Evaluation of Myocardial Perfusion Echocardiography

The primary role of perflubutane in myocardial perfusion echocardiography is to enable the visualization of blood flow within the microvasculature of the heart muscle. After intravenous injection, the microbubbles travel through the circulatory system and into the coronary arteries, filling the myocardial capillaries. During stress echocardiography, typically induced pharmacologically with agents like dipyridamole (B1670753), areas of the heart muscle supplied by stenotic (narrowed) coronary arteries show reduced or delayed microbubble replenishment compared to normally supplied areas. This creates a visible perfusion defect on the ultrasound image. nih.govniph.go.jp

Key clinical investigations, notably the Real-time Assessment of Myocardial Perfusion (RAMP)-1 and RAMP-2 Phase 3 trials, were designed to rigorously evaluate this application. nih.gove-jlc.org These international, multi-center studies involved patients with stable chest pain who underwent both perflubutane-enhanced PSE and SPECT imaging during dipyridamole stress. niph.go.jpe-jlc.org The results were then compared against a "truth standard" for coronary artery disease, which was defined by quantitative coronary angiography or a 90-day clinical outcome review. nih.gove-jlc.org The trials demonstrated that perflubutane-enhanced PSE is a feasible and effective technique for evaluating myocardial perfusion, with diagnostic quality images obtained in 99% of patients. e-jlc.org

Diagnostic Performance in Coronary Artery Disease Detection

The RAMP trials provided substantial data on the diagnostic performance of perflubutane-enhanced PSE in detecting CAD, directly comparing it to the widely used SPECT method. niph.go.jpe-jlc.org The analysis focused on accuracy, sensitivity, and specificity.

In these trials, the accuracy of PSE as interpreted by multiple independent readers was found to be non-inferior to SPECT. niph.go.jpe-jlc.org Across the two studies, the accuracy for PSE ranged from 66% to 71%, which was comparable to the SPECT accuracy range of 67% to 70%. springermedizin.dee-jlc.org Sensitivity and specificity showed some variability among the blinded readers for both modalities. e-jlc.org For PSE, sensitivity ranged from 50% to 77%, and specificity from 55% to 88%. e-jlc.org Notably, four of the six PSE readers demonstrated non-inferior sensitivity compared to SPECT, and three of these readers were found to be superior. niph.go.jpe-jlc.org Similarly, two PSE readers showed superior specificity. niph.go.jpkarger.com

Table 1: Diagnostic Performance of Perflubutane-Enhanced PSE vs. SPECT in RAMP Trials This table is interactive. You can sort and filter the data.

| Metric | Perflubutane PSE | SPECT | Study Reference |

|---|---|---|---|

| Accuracy | 66% - 71% | 67% - 70% | e-jlc.org, niph.go.jp, springermedizin.de |

| Sensitivity | 50% - 77% | 57% - 80% | e-jlc.org |

| Specificity | 55% - 88% | 50% - 78% | e-jlc.org |

| AUC | 0.72 | 0.72 | niph.go.jp, springermedizin.de |

Hepatobiliary Diagnostic Applications

Perflubutane microbubbles (marketed as Sonazoid™) have unique properties that make them highly effective for liver imaging. Following intravenous injection, the contrast agent exhibits two distinct enhancement phases: an initial vascular phase and a subsequent post-vascular or "Kupffer" phase. e-jlc.orgmic-tw.com The vascular phase allows for real-time assessment of arterial and portal venous blood flow, similar to other contrast agents. mic-tw.com The unique feature is the Kupffer phase, which begins approximately 10 minutes after injection. mic-tw.comamegroups.org During this phase, the perflubutane microbubbles are taken up by Kupffer cells, which are specialized macrophages of the reticuloendothelial system located in the liver sinusoids. e-jlc.orgmic-tw.com This results in a sustained enhancement of normal liver parenchyma, against which lesions lacking functional Kupffer cells appear as distinct defects. mic-tw.comoaepublish.com

Detection and Characterization of Focal Liver Lesions

Contrast-enhanced ultrasound (CEUS) with perflubutane has significantly improved the ability to diagnose focal liver lesions. A Phase 3 multicenter clinical trial demonstrated that the accuracy of CEUS with perflubutane in characterizing liver lesions was 88.9%, a significant improvement over unenhanced ultrasound (68.4%) and dynamic computed tomography (DCT) (80.5%). mic-tw.comajronline.org

The combination of the vascular and Kupffer phases provides comprehensive diagnostic information. In the vascular phase, different lesion types exhibit characteristic enhancement patterns. mic-tw.com For instance, hemangiomas often show peripheral nodular enhancement with centripetal fill-in. mic-tw.com The Kupffer phase is particularly useful for increasing the conspicuousness of malignant lesions. oaepublish.com Since most malignant tumors, including hepatocellular carcinoma (HCC) and metastases, contain few or no Kupffer cells, they appear as hypoechoic defects in this phase. mic-tw.comoaepublish.com This dual-phase imaging improves the differentiation of benign from malignant lesions with a reported sensitivity of 93% and specificity of 90%. tandfonline.com

Table 2: Diagnostic Accuracy for Characterizing Focal Liver Lesions This table is interactive. You can sort and filter the data.

| Imaging Modality | Overall Correct Diagnosis Rate | Study Reference |

|---|---|---|

| Unenhanced Ultrasound | 68.4% | mic-tw.com, ajronline.org |

| Dynamic CT (DCT) | 80.5% | mic-tw.com, ajronline.org |

| Perflubutane CEUS | 88.9% | mic-tw.com, ajronline.org |

Differential Diagnosis of Hepatocellular Carcinoma and Mimickers

Perflubutane-enhanced CEUS is a valuable tool for the non-invasive diagnosis of HCC in high-risk patients, such as those with cirrhosis. tandfonline.comnih.gov The typical imaging signature for HCC on Sonazoid-enhanced CEUS includes non-rim arterial phase hyperenhancement (APHE) followed by a washout appearance in the portal venous phase and a distinct defect in the Kupffer phase. tandfonline.comnih.gov The presence of Kupffer phase washout is a key feature for diagnosing HCC, as it reflects a decrease in or absence of Kupffer cells within the tumor tissue. e-jlc.orgnih.gov This feature has been shown to improve sensitivity for HCC detection compared to relying on late washout alone. nih.gov

However, the differential diagnosis can be challenging. Some HCCs may present with atypical features, such as not showing clear APHE or washout. nih.gov Conversely, other hepatic malignancies, such as cholangiocarcinoma or certain metastases, can mimic the imaging findings of HCC. tandfonline.com Furthermore, various hypervascular benign lesions must also be differentiated from HCC. nih.gov A thorough understanding of both typical and atypical imaging patterns on perflubutane-enhanced CEUS is crucial for clinicians to avoid misdiagnosis. tandfonline.comnih.gov For lesions that are inconclusive on CT or MRI, perflubutane CEUS can serve as an effective second-line imaging modality due to its high temporal resolution and ability to detect hypervascularity that may be missed by other methods. nih.govnih.gov

Utility in Hepatocellular Carcinoma Surveillance Protocols

Ultrasound is the standard modality for HCC surveillance, but its effectiveness can be limited. hkjr.org The addition of perflubutane-enhanced CEUS to surveillance protocols in high-risk patients has shown considerable promise. e-jlc.orgnih.gov The stable and extended Kupffer phase imaging allows for the detection of small HCCs that might be missed on conventional B-mode ultrasound. e-jlc.orgamegroups.org These tumors often appear as clear, hypoechoic defects against the enhanced background of the normal liver parenchyma. nih.gov

Several studies have demonstrated that incorporating Sonazoid CEUS into surveillance increases the detection rate of early-stage HCC. e-jlc.orgnih.gov One study noted that Sonazoid CEUS identified additional HCCs that were not visible on B-mode ultrasound. amegroups.org Another benefit is the reduction in false referrals; by providing better characterization of detected nodules, CEUS can help avoid unnecessary follow-up imaging or procedures for benign lesions. nih.govamegroups.org This technique, sometimes referred to as "defect reperfusion imaging," where a suspicious defect in the Kupffer phase is further evaluated by a second contrast injection to assess vascularity, has been described as a breakthrough that can change clinical practice in HCC management. karger.com

Assessment of Liver Metastases

Perflubutane-enhanced contrast-enhanced ultrasound (CEUS) has demonstrated significant efficacy in the detection and characterization of focal liver lesions, particularly metastases. ajronline.org The unique property of perflubutane microbubbles is their uptake by Kupffer cells within the liver's reticuloendothelial system. ajronline.org This uptake allows for a "Kupffer phase" imaging, typically performed 10 minutes after injection, where normal liver parenchyma is enhanced. ajronline.org Malignant lesions, such as metastases, which lack or have very few Kupffer cells, are then clearly delineated as contrast defects. ajronline.orge-ultrasonography.org

Clinical trials have shown that CEUS with perflubutane significantly improves diagnostic accuracy compared to unenhanced ultrasound and even dynamic computed tomography (CT). In a phase 3 multicenter trial involving 191 patients, the efficacy of perflubutane CEUS in detecting liver lesions was significantly higher than both unenhanced ultrasound and dynamic CT. ajronline.orgnih.gov This superiority was particularly notable in the detection of metastatic lesions, including those measuring 1 cm or smaller. ajronline.orgnih.gov Research indicates that Sonazoid CEUS can identify tumors as small as 4 mm, which are often missed by conventional B-mode ultrasound. mdpi.com

Table 1: Diagnostic Accuracy of Perflubutane-Enhanced Ultrasound (CEUS) for Liver Metastases

| Study/Analysis | Comparison Modality | CEUS Sensitivity | CEUS Specificity | CEUS Accuracy | Key Findings |

|---|---|---|---|---|---|

| Moriyasu F, Itoh K. (2009) ajronline.orgnih.gov | Unenhanced US, Dynamic CT | Significantly Higher vs. Both | - | 88.9% | Superior to dynamic CT in detecting metastatic lesions ≤1 cm. |

| Meta-Analysis (31 studies) mdpi.com | - | 88% | 92% | - | CEUS shows high sensitivity and specificity for detecting liver metastatic lesions. |

| Correas JM, et al. (2011) nih.gov | Unenhanced US | 67% | - | 70% | Sensitivity of unenhanced US was 38%; CEUS performance was dose-dependent. |

Guidance for Thermal Ablation of Sonographically Occult Hepatic Tumors

Perflubutane-enhanced ultrasound is a valuable tool for guiding thermal ablation, such as radiofrequency ablation (RFA) or microwave ablation (MWA), especially for liver tumors that are not visible on conventional B-mode (greyscale) ultrasound (US). nih.govnih.gov These "sonographically occult" tumors present a significant challenge for US-guided treatments. nih.gov The use of perflubutane CEUS can make these imperceptible tumors visible, thereby enabling targeted thermal ablation. nih.govnih.gov

The superior detection rate of perflubutane CEUS is attributed to its Kupffer phase imaging capability. nih.gov About 10-15 minutes after injection, the contrast agent is taken up by healthy liver tissue, creating a clear defect image for tumors lacking Kupffer cells. e-ultrasonography.orgnih.gov This allows for precise placement of the ablation probe. nih.gov

A retrospective single-center study of 35 patients with 48 liver tumors demonstrated the effectiveness of this technique. nih.gov In this study, 75% of tumors that were imperceptible on greyscale US became visible with perflubutane CEUS. nih.govnih.gov The procedure achieved a complete tumor ablation rate of 89% at one month, with a local tumor progression rate of 17% over a median follow-up of 14 months. nih.govnih.gov This high technical success rate is comparable to data reported from Japan and South Korea, where the technique is more prevalent. nih.gov The use of CEUS for guidance offers benefits such as real-time high-resolution imaging and freedom from ionizing radiation associated with CT-guided procedures. nih.gov

Table 2: Efficacy of Perflubutane-CEUS Guided Thermal Ablation for Sonographically Occult Liver Tumors

| Study | No. of Patients/Tumors | Detection Rate of Occult Tumors | Complete Ablation Rate (1-month) | Local Tumor Progression Rate |

|---|---|---|---|---|

| Singapore Med J (2021) nih.govnih.gov | 35 patients / 48 tumors | 75% | 89% | 17% (median 14 months) |

Mammary Gland Diagnostic Applications

Differential Diagnosis of Focal Breast Lesions

In the diagnostic workup of focal breast lesions, perflubutane-enhanced ultrasound has shown superiority over unenhanced ultrasound in differentiating between benign and malignant masses. ajronline.orgnih.gov A phase 3 multicenter clinical trial involving 127 patients was conducted to compare the efficacy of CEUS using perflubutane with unenhanced ultrasound. ajronline.orgnih.gov

The results of this trial showed that the diagnostic accuracy of CEUS was significantly higher than that of unenhanced ultrasound (87.2% vs. 65.5%). ajronline.orgnih.gov CEUS also demonstrated significantly higher specificity in the differential diagnosis. ajronline.org The area under the curve (AUC) in a receiver operating characteristic (ROC) analysis, which measures diagnostic ability, was also significantly greater for CEUS compared to unenhanced ultrasound. ajronline.org

Furthermore, CEUS can be a valuable tool for "third-look" sonography. For breast lesions detected on magnetic resonance imaging (MRI) but not on conventional second-look ultrasound (MRI+/US− lesions), CEUS can improve detection. iiarjournals.org In one retrospective analysis, CEUS detected 55% of such MRI+/US− lesions. iiarjournals.org Subsequent needle biopsy of these CEUS-detected lesions yielded a diagnostic accuracy of 98%, with a sensitivity of 91% and a specificity of 100%. iiarjournals.org This suggests that third-look CEUS followed by a guided biopsy is a useful approach for managing these challenging cases. iiarjournals.org

Table 3: Comparison of Perflubutane-CEUS vs. Unenhanced Ultrasound for Focal Breast Lesions

| Study | No. of Patients | CEUS Accuracy | Unenhanced US Accuracy | Key Finding |

|---|---|---|---|---|

| Tozaki M, et al. (2016) ajronline.orgnih.gov | 127 | 87.2% | 65.5% | CEUS was confirmed to be superior to unenhanced ultrasound for differential diagnosis. |

Urological Diagnostic Applications

Targeted Biopsy Enhancement in Prostate Cancer Diagnosis

Perflubutane-enhanced ultrasound is utilized to improve the detection of prostate cancer (PCa) by visualizing cancerous lesions, thereby enabling more accurate targeted biopsies (TBx). nih.gov Prostate cancer tissue is often associated with increased microvessel density, and CEUS can visualize this altered perfusion in real-time. radiologykey.com This allows for differentiation between normal prostate tissue, adenoma, and carcinoma. radiologykey.com

A multicenter phase II clinical trial involving 71 patients explored the utility of perflubutane CEUS for guiding targeted biopsies. nih.gov The study compared the cancer detection rates of CEUS-targeted biopsy with conventional systematic biopsy (SBx). While 22 patients had positive cores from systematic biopsy, an additional 8 patients (11.3% of the total patient group) were found to have cancer only through the targeted biopsy cores. nih.gov

The cancer detection rate with targeted biopsy was significantly influenced by the patient's prostate-specific antigen (PSA) level, with a 52.2% detection rate in patients with PSA ≥ 10 ng/mL compared to 22.9% in those with PSA < 10 ng/mL. nih.gov CEUS was particularly effective for detecting cancer in the transition zone (TZ) of the prostate, where the detection rate for targeted biopsy cores was significantly higher than for systematic biopsy cores (30.9% vs. 17.5%). nih.gov Although CEUS improves the sensitivity of PCa detection, combining systematic and targeted biopsies appears to yield the most satisfactory detection rate. mdpi.com

Table 4: Prostate Cancer Detection Rates: Targeted Biopsy (TBx) with Perflubutane-CEUS vs. Systematic Biopsy (SBx)

| Study | Biopsy Type | Detection Rate in Transition Zone (TZ) | Key Findings |

|---|---|---|---|

| Uemura H, et al. (2012) nih.gov | Targeted Biopsy (TBx) | 30.9% (17/55 cores) | TBx significantly improved cancer detection in the TZ. |

| Systematic Biopsy (SBx) | 17.5% (21/120 cores) | 11.3% of patients had cancer detected by TBx alone. |

Other Clinical Diagnostic Investigations

Beyond its well-established applications in hepatic, mammary, and prostatic imaging, perflubutane is being investigated for other diagnostic purposes. Its fundamental mechanism of enhancing blood flow visibility on ultrasound scans makes it potentially applicable to a range of pathologies in various organs. patsnap.comeuropa.eu

Ongoing research is exploring its use in conditions such as endometrial cancer and portal hypertension in children. clinicaltrials.eu The European Medicines Agency noted that the properties of perflubutane to improve visibility of blood flow could be used to diagnose a range of underlying diseases, including some that occur in children, which was a basis for requiring pediatric investigation plans. europa.eu

In urology, besides prostate cancer, endoluminal ultrasound (ELUS) is valuable for assessing various upper urinary tract pathologies, including tumor staging, urolithiasis localization, and stricture evaluation. nih.gov While not always specifying perflubutane, the principles of contrast enhancement could potentially be applied to improve these assessments. nih.govresearchgate.net Similarly, in gastroenterology, ELUS is used for detailed imaging of luminal structures, a field where contrast agents can provide significant benefit. nih.gov The continuous development of ultrasound technology, including contrast agents like perflubutane, holds promise for expanding its diagnostic utility across multiple medical specialties. patsnap.comresearchgate.net

Detection of Lymph Node Metastasis in Head and Neck Squamous Carcinoma

Perflubutane-enhanced ultrasound (CEUS) is a promising imaging modality for the evaluation of cervical lymph node metastasis in patients with head and neck squamous cell carcinoma (HNSCC). nih.govmdpi.com Accurate pre-treatment diagnosis of lymph node metastases is crucial for improving patient prognosis. nih.gov While imaging techniques like computed tomography (CT), magnetic resonance imaging (MRI), and positron emission tomography (PET) are used, they can have difficulty detecting smaller metastatic nodes. nih.gov Ultrasound offers superior resolution compared to CT and MRI for this purpose. nih.gov

CEUS with perflubutane allows for the visualization of the microcapillary network within lymph nodes. nih.gov Studies have hypothesized that changes in blood vessel volume and density within lymph nodes, as visualized by CEUS, could help identify metastatic involvement. nih.gov Research has shown that CEUS can be a valuable tool for identifying metastatic cervical lymph nodes in HNSCC patients. nih.gov

In one preliminary study, CEUS with a perflubutane-based contrast agent was used to assess cervical lymph nodes in patients with HNSCC. The findings from CEUS were then compared with histopathological results after neck dissection. nih.gov Another study combined lymphosonography using perflubutane microbubbles with strain elastography to evaluate mandibular lymph nodes in dogs with head and neck tumors. nih.gov This study found significant differences in the enhancement patterns of metastatic nodes compared to healthy or non-metastatic nodes, with metastatic nodes often showing filling defects. nih.gov

A meta-analysis has reported that the diagnostic performance of perfusion CEUS for lymph node metastasis is significant. nih.gov Furthermore, the monitoring of blood vessel density in lymph nodes using CEUS is considered a potentially promising technique for the early diagnosis of lymph node metastasis. jcancer.org

Table 1: Diagnostic Accuracy of Different Modalities for Detecting Metastasis in Sentinel Lymph Nodes

| Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |

|---|---|---|---|---|---|

| Contrast-Enhanced CT | 20.0% | 88.2% | 60.0% | 55.6% | 56.3% |

| Color Doppler Ultrasound | 36.4% | 95.2% | 80.0% | 74.1% | 75.0% |

| CEUS with Perflubutane | 81.8% | 95.2% | 90.0% | 90.9% | 90.6% |

Data sourced from a study on sentinel lymph nodes. science.gov

Assessment in Peripheral Artery Disease

Perflubutane-enhanced ultrasound has demonstrated clinical utility in the assessment of peripheral artery disease (PAD). clinicaltrials.eunih.gov A significant challenge in managing PAD is that the severity of symptoms often correlates poorly with standard diagnostic measures like the ankle-brachial index (ABI). nih.gov CEUS offers a method to assess limb muscle perfusion during exercise, providing a more direct measure of the functional impact of the disease. nih.govnih.gov

Research has shown that in patients with PAD, CEUS exercise perfusion imaging can detect significant differences in limb muscle perfusion that are likely responsible for variations in symptom severity. nih.gov One study involving patients with PAD and a moderately reduced ABI found that muscle exercise perfusion was significantly lower compared to healthy control subjects. nih.gov This reduction was primarily due to a decreased microvascular flux rate. nih.gov

Interestingly, even in limbs of PAD patients with normal ABIs, exercise perfusion was found to be lower than in control subjects, indicating that CEUS can detect microvascular dysfunction that may not be apparent with standard tests. nih.gov Furthermore, exercise perfusion as measured by CEU was significantly lower in patients with moderate to severe symptoms compared to those with mild or no symptoms, even within the same range of ABI values. nih.gov This suggests that CEUS can provide valuable quantitative information on PAD, particularly in identifying the underlying perfusion abnormalities that contribute to a patient's functional limitations. nih.govnih.gov

Evaluation in Portal Hypertension

Perflubutane-enhanced ultrasound is being investigated as a non-invasive tool for evaluating portal hypertension. clinicaltrials.eunih.govkarger.com Portal hypertension is a serious complication of chronic liver disease, and its assessment is important for patient management. tropicalgastro.comclinicalultrasound.org

One prospective study aimed to determine the efficacy of CEUS with a perflubutane microbubble agent in diagnosing portal hypertensive gastropathy (PHG), a complication of portal hypertension. nih.gov The study evaluated the peak enhancement time and the intensity ratio of the stomach wall compared to the spleen. nih.gov The results indicated that the intensity ratio was significantly higher in patients with PHG compared to those without PHG and healthy controls. nih.gov Based on these findings, the study concluded that CEUS shows potential as a less invasive method for diagnosing PHG in patients with cirrhosis. nih.gov The area under the receiver operating characteristic curve (AUROC) for the intensity ratio in detecting PHG was 0.8199. nih.gov

Further research has explored the use of CEUS to assess splenic circulation time as an indicator of portal hypertension. researchgate.net A meta-analysis has suggested that CEUS demonstrates good performance in diagnosing clinically significant portal hypertension. researchgate.net Additionally, studies have looked at the signal intensity from accumulated perflubutane microbubbles in the liver to differentiate idiopathic portal hypertension from liver cirrhosis. rsna.org

Table 2: Diagnostic Performance of CEUS Intensity Ratio for Portal Hypertensive Gastropathy

| Parameter | Value |

|---|---|

| Area Under ROC Curve (AUROC) | 0.8199 |

| Cutoff Value | 0.94 |

| Sensitivity | 65.9% |

| Specificity | 72.6% |

| Positive Predictive Value (PPV) | 62.2% |

| Negative Predictive Value (NPV) | 73.1% |

| Accuracy | 70.4% |

Data from a study on the non-invasive diagnosis of portal hypertensive gastropathy. nih.gov

Comparative Clinical Studies of Perflubutane-Enhanced Ultrasound

Comparison with Radionuclide Perfusion Techniques (e.g., SPECT)

Perflubutane-enhanced ultrasound has been compared to radionuclide perfusion techniques like single-photon emission computed tomography (SPECT) for assessing myocardial perfusion. ajronline.orgresearchgate.net Both CEUS and SPECT are used to evaluate blood flow, but they operate on different principles. digirad.com SPECT utilizes radioactive tracers to provide metabolic and functional information, while CEUS uses microbubbles to visualize blood flow in real-time. digirad.commdpi.com

Studies comparing myocardial perfusion stress echocardiography with SPECT have shown that CEUS can have superior sensitivity in detecting coronary artery disease, though sometimes with lower specificity. researchgate.net The higher sensitivity of CEUS may be attributed to its ability to assess both myocardial blood volume and the kinetics of myocardial blood flow, whereas SPECT primarily detects blood volume. researchgate.net

While SPECT is a more established and widely available modality for cardiac imaging, PET is noted for its superior image quality and ability to provide quantitative estimates of blood flow. digirad.comecgwaves.com CEUS, being a radiation-free technique, offers an advantage in this regard. researchgate.net Large multicenter trials have shown that the diagnostic performance of CEUS is non-inferior to SPECT for the detection of coronary artery disease. researchgate.net

Comparative Analysis with Computed Tomography (CT) and Magnetic Resonance Imaging (MRI)

Perflubutane-enhanced ultrasound has been extensively compared with CT and MRI, particularly in the context of characterizing focal liver lesions. tandfonline.come-cmh.orgresearchgate.netbcst.md CEUS offers several advantages, including real-time imaging, which avoids the timing issues that can occur with the arterial phase enhancement in CT or MRI. tandfonline.com

In the characterization of focal liver lesions, CEUS has demonstrated high accuracy. A multicenter phase 3 clinical trial found that the accuracy of CEUS (88.9%) was significantly greater than that of unenhanced ultrasound (68.4%) and dynamic CT (80.5%). ajronline.orgnih.gov Another study showed that CEUS had a higher sensitivity (95.5%) and specificity (75%) for diagnosing hepatocellular carcinoma (HCC) compared to CT (72.2% and 37.5%, respectively) and MRI (81.8% and 42.9%, respectively), when compared with histology. tropicalgastro.com

A retrospective study comparing modified CEUS LI-RADS criteria with perflubutane to CT/MRI LI-RADS v2018 for diagnosing HCC found no significant difference in sensitivity (92.1% vs 89.5%), specificity (87.7% vs 84.2%), or accuracy (90.6% vs 87.7%). ajronline.org This indicates that CEUS with perflubutane performs similarly to CT and MRI for this application. ajronline.org

The use of perflubutane microbubbles, which are taken up by Kupffer cells in the liver, allows for a post-vascular or Kupffer phase imaging. e-cmh.org This provides additional information that is somewhat analogous to the hepatobiliary phase in gadolinium-enhanced MRI. e-cmh.orghkjr.org This unique property of perflubutane can enhance the differentiation between benign and malignant liver lesions. tandfonline.com

Table 3: Comparative Diagnostic Accuracy for Characterization of Focal Liver Lesions

| Modality | Accuracy |

|---|---|

| Unenhanced Ultrasound | 68.4% |

| Dynamic CT | 80.5% |

| Perflubutane-Enhanced Ultrasound (CEUS) | 88.9% |

Data from a phase 3 multicenter clinical trial. ajronline.orgnih.gov

Table 4: Comparative Performance for LR-5 Diagnosis of HCC

| Modality | Sensitivity | Specificity | Accuracy |

|---|---|---|---|

| Modified CEUS with Perflubutane | 92.1% | 87.7% | 90.6% |

| CT/MRI LI-RADS v2018 | 89.5% | 84.2% | 87.7% |

Data from an intraindividual comparison study. ajronline.org

Investigational and Advanced Theranostic Applications of Perflubutane

Perflubutane in Ultrasound-Mediated Drug and Gene Delivery

Ultrasound-mediated drug and gene delivery using perflubutane microbubbles is a promising strategy that leverages the physical properties of microbubbles when exposed to an ultrasound field. This technique, often referred to as sonoporation, involves the acoustic cavitation of microbubbles, which transiently increases the permeability of cell membranes and blood vessels. This enhanced permeability facilitates the localized delivery of therapeutic agents to target tissues, thereby increasing their efficacy while minimizing systemic toxicity.